Structural Differentiation: Pyridin‑4‑yl vs. Phenyl at C‑3 Drives a 1‑unit Increase in Hydrogen‑Bond Acceptor Count and Alters PSA
Compared with the closest commercially available analog 1‑amino‑3‑phenyl‑8H‑indeno[1,2‑c]thiophen‑8‑one, the target compound incorporates a pyridin‑4‑yl ring that replaces a carbon atom with a nitrogen, increasing the hydrogen‑bond acceptor count from 3 to 4 and raising the topological polar surface area from ∼71 Ų (estimated for the 3‑phenyl analog) to 84.2 Ų [1]. These computed differences directly impact predicted solubility and permeability; a higher PSA generally correlates with reduced passive membrane diffusion, which must be factored into assay design and in‑vivo extrapolation.
| Evidence Dimension | Computed hydrogen‑bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | H‑bond acceptors: 4; tPSA: 84.2 Ų |
| Comparator Or Baseline | 1‑Amino‑3‑phenyl‑8H‑indeno[1,2‑c]thiophen‑8‑one: H‑bond acceptors estimated at 3; tPSA estimated at ≈ 71 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔtPSA ≈ +13 Ų |
| Conditions | Calculated using Cactvs 3.4.8.24 and XLogP3 3.0 as implemented in PubChem release 2025.09.15 |
Why This Matters
The difference in hydrogen‑bonding capacity and PSA directly influences aqueous solubility and passive permeability, making the pyridin‑4‑yl analog systematically less membrane‑permeable than the 3‑phenyl analog – a critical consideration when selecting compounds for cell‑based assays or in‑vivo studies.
- [1] PubChem Compound Summary, CID 46939536 – Computed physicochemical properties. National Center for Biotechnology Information, 2026. View Source
